molecular formula C19H21BrN6O7 B12780012 Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- CAS No. 72066-86-5

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-

Cat. No.: B12780012
CAS No.: 72066-86-5
M. Wt: 525.3 g/mol
InChI Key: MOZMVNZQVKFDQR-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- is an industrial chemical primarily used as a dye. This compound is known for its vibrant color and stability, making it a valuable component in various industrial applications, particularly in the textile industry .

Preparation Methods

The synthesis of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- involves several steps. The process typically starts with the nitration of bromobenzene to produce 2-bromo-4,6-dinitrophenol. This intermediate is then diazotized and coupled with an appropriate amine to form the azo compound. The final step involves the acylation of the azo compound with acetic anhydride to yield the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- has several scientific research applications:

    Chemistry: Used as a dye in various chemical processes and reactions.

    Biology: Employed in staining techniques for microscopic analysis.

    Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.

    Industry: Widely used in the textile industry for dyeing fabrics

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with various biological molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Similar compounds include other azo dyes with different substituents on the aromatic rings. For example:

    Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-: Similar structure but with diethylamino instead of ethylamino.

    N-{2-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diallylamino)-4-methoxyphenyl}acetamide: Another azo dye with different substituents.

The uniqueness of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications.

Properties

CAS No.

72066-86-5

Molecular Formula

C19H21BrN6O7

Molecular Weight

525.3 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C19H21BrN6O7/c1-4-21-16-9-14(22-11(2)27)15(10-18(16)33-6-5-32-3)23-24-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10,21H,4-6H2,1-3H3,(H,22,27)

InChI Key

MOZMVNZQVKFDQR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC

Origin of Product

United States

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